Prosaikogenin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

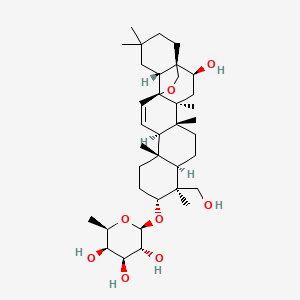

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27+,28-,29+,31+,32-,33-,34+,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-LRSKSROMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prosaikogenin G: A Technical Whitepaper on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a triterpenoid saponin, has emerged as a compound of significant interest in pharmacological research due to its pronounced cytotoxic effects against various cancer cell lines and its potential kidney-protective properties. This document provides a comprehensive overview of the discovery, origin, and biological activities of this compound. It details the experimental protocols for its enzymatic synthesis and isolation, presents quantitative data on its biological efficacy, and visualizes the associated biochemical pathways and experimental workflows.

Discovery and Origin

This compound is a derivative of Saikosaponin D, a major bioactive component found in the roots of several plant species of the Bupleurum genus, including Bupleurum falcatum, Bupleurum chinensis, and Bupleurum bicaule[1][2][3]. It is not typically found in significant quantities in its natural source but is primarily obtained through the enzymatic hydrolysis of Saikosaponin D[4][5]. This biotransformation process involves the removal of sugar moieties from the parent saikosaponin, leading to the formation of the more lipophilic and often more bioactive aglycone, this compound[6][7]. The discovery of this compound is thus intrinsically linked to the study of saikosaponin metabolism and the quest for derivatives with enhanced pharmacological properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₈O₈ | [7] |

| Molecular Weight | 618.84 g/mol | [7] |

| CAS Number | 99365-23-8 | [1] |

Biological Activity

This compound has demonstrated significant potential in two primary therapeutic areas: oncology and nephroprotection.

Anticancer Activity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Studies have shown that it can significantly inhibit the viability of cancer cells while having a lesser effect on normal human cell lines, suggesting a degree of selectivity[8].

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT 116 | Colon Cancer | 8.49 | [9] |

| MDA-MB-468 | Breast Cancer | Not explicitly quantified, but strong activity reported | [4][10] |

| HepG2 | Liver Cancer | Not explicitly quantified, but strong activity reported | [4][10] |

The proposed mechanism for its anticancer activity involves the induction of apoptosis, potentially through the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to programmed cell death in cancer cells[11][12][13][14][15].

Putative Anticancer Signaling Pathway of this compound

Caption: Putative anticancer mechanism of this compound via PI3K/Akt pathway inhibition.

Kidney-Protective Activity

This compound has been shown to exert protective effects on the kidneys by inhibiting the proliferation of rat mesangial cells induced by Angiotensin II (Ang II)[1][2]. Mesangial cell proliferation is a key pathological feature in various kidney diseases.

Table 2: Effect of this compound on Ang II-induced Mesangial Cell Proliferation

| Compound | Concentration (µM) | Effect | Reference |

| This compound | 25, 50 | Significant inhibition of Ang II (1 µM)-induced proliferation | [1][2] |

The signaling pathway of Angiotensin II in mesangial cells is complex, involving the AT1 receptor and downstream effectors that lead to cell growth and proliferation[16][17][18][19]. While the precise mechanism of this compound's inhibitory action has not been fully elucidated, it is hypothesized to interfere with this signaling cascade.

Angiotensin II Signaling Pathway in Mesangial Cells

Caption: Angiotensin II signaling in mesangial cells and the putative inhibitory site of this compound.

Experimental Protocols

Enzymatic Transformation of Saikosaponin D to this compound

This protocol describes the conversion of Saikosaponin D to this compound using recombinant β-glucosidase[4][5].

Materials:

-

Saikosaponin D

-

Recombinant β-glucosidase (e.g., BglLk from Lactobacillus koreensis)

-

50 mM Sodium phosphate buffer (pH 7.0)

-

Incubator shaker

Procedure:

-

Prepare a solution of Saikosaponin D at a concentration of 1 mg/mL in 50 mM sodium phosphate buffer (pH 7.0).

-

Add the crude recombinant β-glucosidase enzyme to the Saikosaponin D solution.

-

Incubate the reaction mixture at 37°C with shaking for 2 hours.

-

Monitor the conversion of Saikosaponin D to this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, the mixture can be proceed to purification.

Experimental Workflow for this compound Production and Isolation

Caption: Workflow for the production and isolation of this compound.

Isolation of this compound by Countercurrent Chromatography (CCC)

This protocol outlines the purification of this compound from the enzymatic reaction mixture using CCC[7][8].

Materials:

-

This compound mixture from enzymatic hydrolysis

-

Dichloromethane

-

Methanol

-

Water

-

High-Speed Countercurrent Chromatography (HSCCC) instrument

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system of dichloromethane/methanol/water in a 4:3:2 (v/v/v) ratio. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

CCC Instrument Setup:

-

Fill the CCC column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) through the column at a flow rate of 2.0 mL/min.

-

Set the rotation speed of the centrifuge to 850 rpm.

-

-

Sample Injection: Dissolve the dried this compound mixture in a small volume of the biphasic solvent system and inject it into the CCC column.

-

Fraction Collection: Collect the eluent in fractions.

-

Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.

-

Further Purification: Pool the this compound-containing fractions and subject them to preparative HPLC for final purification.

Table 3: Purification Yield of this compound

| Starting Material | Purification Method | Yield of this compound | Purity | Reference |

| Crude this compound Mixture | Silica Column Chromatography | 62.4 mg | >98% | [5] |

| Deglycosylated Saponin Fraction | CCC followed by Prep-HPLC | 86.3 mg from 300 mg fraction | 94% | [6] |

Conclusion

This compound is a promising natural product derivative with significant potential for development as an anticancer and nephroprotective agent. Its synthesis through enzymatic transformation of readily available saikosaponins offers a viable route for its production. Further research is warranted to fully elucidate its mechanisms of action, particularly in the context of its kidney-protective effects, and to evaluate its therapeutic potential in preclinical and clinical settings. The detailed protocols and data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to advance the study of this compelling molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient and clean preparation of rare prosaikogenin D by enzymatic hydrolysis of saikosaponin B2 and response surface methodology optimization [agris.fao.org]

- 4. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect [mdpi.com]

- 5. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Related Videos - Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum [visualize.jove.com]

- 8. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. search.library.ucla.edu [search.library.ucla.edu]

- 16. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Angiotensin II signaling pathways mediated by tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RGS Proteins and Cardiovascular Angiotensin II Signaling: Novel Opportunities For Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin G biosynthetic pathway

An In-depth Technical Guide to the Biosynthetic Pathway of Prosaikogenin G

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of saikosaponins, holds significant interest in pharmaceutical research. Its production is not directly biological but rather the result of targeted enzymatic hydrolysis of its precursor, Saikosaponin D. This guide provides a comprehensive overview of the core biosynthetic pathway of saikosaponins, the precursors to this compound, and the subsequent enzymatic conversion. It is designed to furnish researchers, scientists, and drug development professionals with in-depth technical information, including quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

The Saikosaponin Biosynthetic Pathway: The Origin of this compound's Precursor

This compound is not a direct product of a biosynthetic pathway within an organism. Instead, it is derived from Saikosaponin D, a major bioactive triterpenoid saponin found in the roots of Bupleurum species.[1][2][3] The biosynthesis of saikosaponins is a complex process that can be divided into three main stages: the formation of the isoprene building blocks, the cyclization of squalene to form the triterpene skeleton, and the modification of this skeleton to produce a variety of saikosaponins.

The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These precursors are then condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined to create squalene, which is then epoxidized to 2,3-oxidosqualene.

A key branching point in the pathway is the cyclization of 2,3-oxidosqualene. In the saikosaponin pathway, the enzyme β-amyrin synthase (BAS) catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the foundational backbone of oleanane-type saikosaponins.[4][5][6][7] This triterpene skeleton then undergoes a series of modifications, primarily oxidation and glycosylation, catalyzed by cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), respectively, to yield the diverse array of saikosaponins, including Saikosaponin D.[8][9]

Below is a diagram illustrating the putative biosynthetic pathway leading to the saikosaponin backbone.

References

- 1. Frontiers | Metabolomics Analysis Reveals the Differences Between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. [frontiersin.org]

- 2. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biologia plantarum: Cloning and functional characterization of the β-amyrin synthase genefrom Bupleurum chinense [bp.ueb.cas.cz]

- 5. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. doaj.org [doaj.org]

- 8. researchgate.net [researchgate.net]

- 9. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin G: A Technical Guide to its Synthesis from Natural Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a pharmacologically active triterpenoid saponin, is not directly isolated from natural sources but is rather synthesized through the enzymatic hydrolysis of saikosaponins. The primary natural source of these precursor compounds is the root of Bupleurum falcatum L., a plant utilized in traditional medicine.[1][2][3] This technical guide provides an in-depth overview of the methodologies for the production of this compound, including detailed experimental protocols for the enzymatic transformation of saikosaponins and the subsequent purification of the target compound. Quantitative data from key studies are summarized, and the experimental workflow is visualized to facilitate a comprehensive understanding of the process.

Natural Precursors of this compound

This compound is a derivative of saikosaponins, which are the major bioactive components found in the roots of Bupleurum falcatum L.[1][2][3] Saikosaponins themselves have a range of pharmacological activities; however, their bioavailability can be limited.[1][4] Enzymatic transformation is employed to convert these naturally occurring glycosides into more lipophilic and potentially more bioactive aglycones, such as this compound.[1][4]

The primary saikosaponin precursor for this compound is Saikosaponin D. Through enzymatic hydrolysis, the glucose moiety at the C-3 position of Saikosaponin D is removed to yield this compound.[1][2][3]

Quantitative Data on this compound Production

The following table summarizes the quantitative yields of this compound and related compounds obtained through enzymatic transformation and purification as reported in the literature.

| Precursor Compound(s) | Starting Material | Enzymatic Treatment | Purification Method | Final Yield of this compound | Purity | Reference |

| Saikosaponin D | Crude B. falcatum L. extract | Recombinant glycoside hydrolases (BglPm and BglLk) | Silica column chromatography | 62.4 mg | 98.7 ± 0.3% | [2] |

| Saikosaponins (enriched fraction) | Roots of Bupleurum falcatum L. | Cellulase | Countercurrent chromatography (CCC) and preparative HPLC | Not explicitly quantified for this compound alone, but successfully isolated. | Not specified | [1][4] |

Experimental Protocols

Extraction of Saikosaponins from Bupleurum falcatum

A general procedure for the extraction of saikosaponins from the roots of Bupleurum falcatum involves the following steps:

-

Material Preparation: Powdered roots of B. falcatum are used as the starting material.

-

Extraction: The powdered roots are extracted with 50% methanol in a shaking incubator for 16 hours at 50°C.[2]

-

Purification: The resulting extract is then purified using a Sep-pak cartridge to enrich the saikosaponin fraction.[2]

Enzymatic Transformation of Saikosaponins to this compound

The conversion of Saikosaponin D to this compound is achieved through enzymatic hydrolysis.

-

Enzyme Source: Recombinant β-glycosidases, such as BglPm cloned from Paenibacillus mucilaginosus and BglLk from Lactobacillus koreensis, have been shown to be effective.[2][3]

-

Reaction Conditions: The enzymatic reaction is typically carried out at a temperature range of 30–37°C and a pH of 6.5–7.0.[2][3]

-

Mechanism: The β-glycosidases cleave the glycosidic bond at the C-3 position of Saikosaponin D, removing the glucose molecule and forming this compound.[1][2][3]

Purification of this compound

Following enzymatic transformation, this compound is purified from the reaction mixture using chromatographic techniques.

-

Silica Column Chromatography: A mixture containing this compound is loaded onto a silica cartridge. Elution with a solvent system such as chloroform-methanol (90:10, v/v) can be used to isolate this compound.[2]

-

Countercurrent Chromatography (CCC) and Preparative HPLC: An alternative method involves the use of CCC with a solvent system like dichloromethane/methanol/water (4:3:2, v/v/v), followed by preparative HPLC for final purification.[1][4]

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the production of this compound from the roots of Bupleurum falcatum.

Caption: Workflow for the production of this compound.

Signaling Pathways

While the direct signaling pathways of this compound are a subject of ongoing research, its precursor, saikosaponin A, has been shown to induce apoptosis in gastric cancer cells by blocking the PI3K/AKT/mTOR pathway. Further investigation is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Conclusion

This compound is a valuable bioactive compound that is not naturally abundant but can be efficiently produced through the enzymatic modification of saikosaponins extracted from the roots of Bupleurum falcatum. The methodologies outlined in this guide, including enzymatic transformation and chromatographic purification, provide a robust framework for obtaining high-purity this compound for further pharmacological research and drug development. The demonstrated anti-cancer properties of this compound and related compounds highlight its potential as a therapeutic agent.[1][5]

References

- 1. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum L. by Countercurrent Chromatography and Preparative High Performance Liquid Chromatography [coms.events]

- 5. researchgate.net [researchgate.net]

Prosaikogenin G: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenin G is a triterpenoid saponin that has garnered interest in the scientific community for its potential therapeutic applications. It is a derivative of Saikosaponin d, primarily found in the roots of plants from the Bupleurum genus, such as Buleurum bicaule Helm and Bupleurum chinensis DC.[1][2][3]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its production and purification, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a solid compound with a complex molecular structure.[1][3] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₅₈O₈ | [1][3] |

| Molecular Weight | 618.84 g/mol | [1][3] |

| CAS Number | 99365-23-8 | [3][4] |

| Physical Form | Solid | [1][3] |

| Purity | 98.51% - 99.42% | [3] |

| Solubility | DMSO: 50 mg/mL (80.80 mM) (requires sonication) | [1][2] |

| In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 1.25 mg/mL (2.02 mM) | [1] | |

| In a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline): ≥ 1.25 mg/mL (2.02 mM) | [1] | |

| In a solution of 10% DMSO and 90% Corn Oil: ≥ 1.25 mg/mL (2.02 mM) | [1] |

Experimental Protocols

Enzymatic Production of this compound from Saikosaponin D

This compound can be efficiently produced from its precursor, Saikosaponin D, through enzymatic hydrolysis. This biotransformation process offers a targeted approach to generate this compound with high purity.

Materials:

-

Saikosaponin D

-

Recombinant β-glucosidase (BglLk) cloned from Lactobacillus koreensis[5][6]

-

50 mM Sodium phosphate buffer (pH 7.0)[5]

-

500 mL flask reactor[5]

Protocol:

-

Prepare a solution of Saikosaponin D at a concentration of 1 mg/mL in 50 mM sodium phosphate buffer (pH 7.0).[5]

-

Add the crude recombinant enzyme BglLk to the Saikosaponin D solution in a 500 mL flask reactor with a 200 mL working volume.[5]

-

Incubate the reaction mixture for 2 hours at an optimal temperature of 37°C.[5]

-

Monitor the conversion of Saikosaponin D to this compound using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[7]

-

Terminate the reaction by heating.

Purification of this compound

Following the enzymatic conversion, this compound can be purified from the reaction mixture using silica column chromatography.

Materials:

Protocol:

-

Load the crude mixture of this compound onto a silica cartridge.[7]

-

Perform an isocratic elution with a solvent system of chloroform and methanol (90:10, v/v).[7]

-

Collect the fractions containing this compound.

-

Analyze the purity of the collected fractions using HPLC. A purity of over 98% can be achieved with this method.[5][6]

Separation by Countercurrent Chromatography (CCC)

An alternative and efficient method for the separation of this compound involves Countercurrent Chromatography (CCC).

Protocol:

-

Employ an optimal CCC solvent system of dichloromethane/methanol/water (4:3:2, v/v/v).[8][9]

-

The partition coefficient of this compound in this system is 0.7.[10]

-

Following CCC separation, further purification can be achieved using preparative HPLC.[8][9]

Biological Activities and Signaling Pathways

This compound has demonstrated significant biological activities, particularly in kidney protection and as an anti-cancer agent.

Kidney Protective Effects

This compound exhibits a protective action on the kidneys by inhibiting the proliferation of rat mesangial cells induced by Angiotensin II (Ang II).[2] At concentrations of 25 and 50 μM, it down-regulates the activity of the rat mesangial cell line (MC) proliferation induced by 1 μM Ang II, without causing injury to normal MCs.[1][2] Mesangial cell proliferation is a key factor in the progression of glomerular diseases, and its inhibition suggests a therapeutic potential for this compound in conditions like diabetic nephropathy and IgA nephropathy.[11] The proliferation of mesangial cells is regulated by a complex network of factors, and while the specific pathway for this compound is not fully elucidated, it likely interferes with signaling cascades initiated by Ang II.[12][13]

Anti-Cancer Effects

This compound has shown notable anti-cancer effects, particularly against the HCT 116 human colon cancer cell line.[5] The IC₅₀ value for this compound on HCT 116 cancer cells was determined to be 8.49 μM, indicating significant cell growth inhibition.[7] The broader class of saponins is known to exert anti-cancer effects through various mechanisms, including the inhibition of angiogenesis and interference with key cancer-related signaling pathways such as PI3K/Akt and MAPKs.[14]

Visualizations

Enzymatic Biotransformation of Saikosaponin D to this compound

Caption: Enzymatic conversion of Saikosaponin D to this compound.

Conceptual Signaling Pathway for Biological Activity of this compound

Caption: Known biological activities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 99365-23-8 [chemicalbook.com]

- 5. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect [mdpi.com]

- 8. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum L. by Countercurrent Chromatography and Preparative High Performance Liquid Chromatography [coms.events]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 11. Mesangial cell proliferation inhibitors for the treatment of proliferative glomerular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin synthesis by rat glomerular mesangial cells in culture. Effects of angiotensin II and arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Prosaikogenin G: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a triterpenoid saponin derived from the roots of Bupleurum species, has demonstrated significant anti-cancer properties. As a metabolite of Saikosaponin D, its mechanism of action is of considerable interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, drawing upon available data and insights from its parent compound. This document outlines its effects on cell viability, induction of apoptosis, and modulation of key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Introduction

This compound is a secondary saponin formed by the enzymatic hydrolysis of Saikosaponin D.[1][2][3] Its increased lipophilicity compared to its parent glycoside suggests potentially favorable pharmacokinetic properties. Emerging research has highlighted its cytotoxic effects against various cancer cell lines, indicating its promise as an anti-neoplastic agent.[4][5][6][7] This guide synthesizes the current understanding of this compound's mechanism of action, with a focus on the molecular pathways it influences to exert its anti-cancer effects.

Core Mechanism of Action: Induction of Apoptosis

The primary anti-cancer effect of this compound is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells.[2][4][6] While direct studies on the apoptotic pathways modulated by this compound are limited, extensive research on its parent compound, Saikosaponin D, provides a strong basis for its inferred mechanism. The proposed mechanism involves the modulation of key signaling cascades that regulate cell survival and death.

Inhibition of the STAT3 Signaling Pathway

A crucial aspect of the anti-tumor activity of the Saikosaponin family, and by extension this compound, is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[8][9][10]

Saikosaponin D has been shown to significantly down-regulate the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation, dimerization, and nuclear translocation.[5] This inhibition of STAT3 activity leads to the decreased expression of downstream anti-apoptotic proteins such as Bcl-2 and survivin, thereby sensitizing cancer cells to apoptosis. It is highly probable that this compound shares this mechanism of STAT3 inhibition.

Activation of the MKK4-JNK Signaling Pathway

Evidence from studies on Saikosaponin D suggests that another key component of its pro-apoptotic mechanism is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[4] Specifically, Saikosaponin D activates Mitogen-Activated Protein Kinase Kinase 4 (MKK4), which in turn phosphorylates and activates JNK.[4] Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun, leading to the up-regulation of pro-apoptotic genes.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its parent compound, Saikosaponin D, demonstrating their cytotoxic and pro-apoptotic effects.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| This compound | HCT 116 (Colon) | Cell Viability | IC50 | 8.49 µM | [2][4] |

| Saikosaponin D | A549 (Lung) | Apoptosis Assay | % Early Apoptosis (at 20 µM) | 29.14% | [5] |

| Saikosaponin D | A549 (Lung) | Apoptosis Assay | % Late Apoptosis (at 20 µM) | 20.06% | [5] |

| Saikosaponin D | H1299 (Lung) | Apoptosis Assay | % Early Apoptosis (at 20 µM) | 64.05% | [5] |

| Saikosaponin D | H1299 (Lung) | Apoptosis Assay | % Late Apoptosis (at 20 µM) | 27.86% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11][12]

-

Cell Seeding: Seed cancer cells (e.g., HCT 116, MDA-MB-468, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Proteins

This protocol outlines the steps for detecting changes in protein phosphorylation and expression.

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-JNK, JNK, cleaved caspase-3, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Caption: Overview of this compound's dual-action on key signaling pathways to induce apoptosis.

Caption: Inferred inhibitory effect of this compound on the STAT3 signaling pathway.

Caption: Inferred activation of the MKK4-JNK pro-apoptotic pathway by this compound.

Caption: General experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that likely exerts its effects through the induction of apoptosis. Based on evidence from its parent compound, Saikosaponin D, the core mechanism is inferred to involve the dual modulation of the STAT3 and MKK4-JNK signaling pathways. The provided quantitative data and experimental protocols offer a framework for further investigation into its therapeutic potential.

Future research should focus on:

-

Directly elucidating the signaling pathways modulated by this compound to confirm the inferred mechanisms.

-

Identifying the direct molecular targets of this compound.

-

Evaluating the in vivo efficacy and safety of this compound in pre-clinical cancer models.

-

Investigating potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of the molecular intricacies of this compound's action will be pivotal for its development as a novel cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Ace Therapeutics [acetherapeutics.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the anti-tumor mechanisms of saikosaponin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. Pro-malignant properties of STAT3 during chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Prosaikogenin G: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenin G is a natural triterpenoid saponin derived from the roots of plants of the Bupleurum genus, notably Bupleurum chinensis DC. and Bupleurum falcatum. It is a metabolite of Saikosaponin d, formed through the hydrolysis of a glucose moiety in the gastrointestinal tract. Emerging research has highlighted the pharmacological potential of this compound, particularly in the realms of nephroprotection and oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its mechanism of action, quantitative data on its biological activities, and detailed experimental protocols for its study.

Pharmacological Activities

Renal Protective Effects

This compound has demonstrated significant protective effects on the kidneys, primarily through the inhibition of Angiotensin II (Ang II)-induced mesangial cell proliferation.[1][2][3] Ang II is a key peptide hormone in the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation and is implicated in the pathogenesis of various kidney diseases. Overactivity of the Ang II pathway can lead to glomerular mesangial cell proliferation and hypertrophy, contributing to glomerulosclerosis and the progression of chronic kidney disease.

Mechanism of Action (Proposed):

While the precise molecular targets of this compound within the Ang II signaling cascade are yet to be fully elucidated, it is hypothesized to interfere with the downstream signaling events following the activation of the Angiotensin II type 1 receptor (AT1R). The binding of Ang II to AT1R, a G-protein coupled receptor, typically initiates a cascade involving the activation of phospholipases, generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which ultimately promote cell proliferation. This compound is thought to inhibit one or more key steps in this pathway, thereby attenuating the proliferative response of mesangial cells to Ang II.

Signaling Pathway Diagram: Proposed Inhibition of Angiotensin II-Induced Mesangial Cell Proliferation by this compound

Caption: Proposed mechanism of this compound in renal protection.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, with a particularly noted efficacy against human colon cancer. This activity is primarily attributed to the induction of apoptosis.

Mechanism of Action (Inferred from Saikosaponin d studies):

Studies on the parent compound, Saikosaponin d, provide strong evidence for the likely mechanism of action of this compound. The anti-cancer effects are believed to be mediated through the induction of apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.

-

Other Signaling Pathways: Research on Saikosaponin d has also implicated the involvement of the STAT3 and MKK4-JNK signaling pathways in its pro-apoptotic and anti-proliferative effects.[4][5] It is plausible that this compound shares these mechanisms.

Signaling Pathway Diagram: Proposed Apoptotic Signaling of this compound in Cancer Cells

Caption: Proposed apoptotic pathways induced by this compound.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Human Colon Carcinoma | 8.49 | [6][7] |

| MDA-MB-468 | Human Breast Adenocarcinoma | Not specified | [8] |

| HepG2 | Human Liver Carcinoma | Not specified | [8] |

| AGS | Human Gastric Adenocarcinoma | Not specified | |

| PANC-1 | Human Pancreatic Carcinoma | Not specified |

Note: While cytotoxicity against MDA-MB-468, HepG2, AGS, and PANC-1 has been reported, specific IC50 values for this compound were not found in the reviewed literature.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Workflow Diagram: MTT Assay

Caption: Standard workflow for an MTT cell viability assay.

Materials:

-

HCT-116 cells (or other cancer cell lines)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

In Vivo Studies and Clinical Trials

To date, there is a notable lack of publicly available data from in vivo animal studies or human clinical trials specifically investigating this compound. The majority of the research has been conducted in vitro. This represents a significant gap in the comprehensive pharmacological profiling of this compound and highlights the need for future preclinical and clinical investigations to validate its therapeutic potential.

Conclusion

This compound is a promising natural compound with demonstrated in vitro activity in both renal protection and cancer therapy. Its ability to inhibit Angiotensin II-induced mesangial cell proliferation suggests a potential therapeutic role in chronic kidney diseases. Furthermore, its cytotoxic and pro-apoptotic effects against various cancer cell lines, particularly colon cancer, warrant further investigation. While the precise molecular mechanisms are still under investigation, the available evidence points towards the modulation of key signaling pathways involved in cell proliferation and apoptosis. The lack of in vivo and clinical data underscores the necessity for further research to translate these promising in vitro findings into potential clinical applications. This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Saikosaponin d induces cell death through caspase-3-dependent, caspase-3-independent and mitochondrial pathways in mammalian hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin D Inhibits Lung Metastasis of Colorectal Cancer Cells by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Prosaikogenin G: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Prosaikogenin G, a deglycosylated derivative of saikosaponins found in the roots of Bupleurum falcatum. This compound is gaining attention in the scientific community for its potential as a potent anticancer agent. This document outlines the methodologies for its production, summarizes its cytotoxic effects, and presents a framework for investigating its mechanism of action.

Quantitative Data: Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Its activity, often compared to its parent saikosaponins, highlights the importance of deglycosylation in enhancing biological efficacy.[1] The following table summarizes the key quantitative data on its anticancer effects.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Source |

| This compound | HCT 116 (Colon Cancer) | Cell Viability | 8.49 | [2] |

| Saikosaponin A | HCT 116 (Colon Cancer) | Cell Viability | 2.83 | [2] |

| Saikosaponin D | HCT 116 (Colon Cancer) | Cell Viability | 4.26 | [2] |

| Prosaikogenin F | HCT 116 (Colon Cancer) | Cell Viability | 14.21 | [2] |

| This compound | MDA-MB-468 (Breast Cancer) | Cytotoxicity | Strongest Activity | [1][3][4] |

| This compound | HepG2 (Liver Cancer) | Cytotoxicity | Strongest Activity | [1][3][4] |

*Specific IC50 values were not provided in the source material, but this compound was identified as having the strongest anticancer activity among the tested prosaikogenins against these cell lines, while showing lower toxicity in normal cells.[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following sections describe the protocols for its production and in vitro evaluation.

Enzymatic Production of this compound

Due to its rarity in plants, this compound is typically produced through the enzymatic hydrolysis of its parent compound, Saikosaponin D.[2][5] This biotransformation is a key step for obtaining sufficient quantities for screening.

Objective: To convert Saikosaponin D into this compound using a specific recombinant β-glycosidase.

Materials:

-

Purified Saikosaponin D

-

Recombinant β-glycosidase (e.g., BglLk from Lactobacillus koreensis)[2][5]

-

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) systems for monitoring

Protocol:

-

Dissolve purified Saikosaponin D in the appropriate reaction buffer.

-

Add the recombinant enzyme BglLk to the Saikosaponin D solution.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

-

Monitor the conversion process periodically (e.g., at 2-hour intervals) using TLC and HPLC to track the disappearance of the Saikosaponin D peak and the appearance of the this compound peak.[6]

-

Once the conversion is complete (typically within a few hours), terminate the reaction by heat inactivation or by adding a suitable solvent.[6]

-

Purify the resulting this compound from the reaction mixture using silica column chromatography to achieve high purity (e.g., >98%).[2][5]

-

Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability. It is commonly used to determine the IC50 values of cytotoxic compounds.

Objective: To quantify the dose-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT 116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding the complex processes involved in screening and the potential mechanisms of action.

Hypothesized Signaling Pathway: Induction of Apoptosis

While the precise molecular targets of this compound are still under investigation, related compounds like Saikosaponin A are known to induce apoptosis by modulating the Bax/Bcl-2 ratio and activating caspases.[6] A similar mechanism is hypothesized for this compound, which can be investigated through further studies.

Conclusion and Future Directions

This compound has emerged as a promising natural product derivative with significant anticancer properties.[2][3] Its enhanced activity compared to parent saikosaponins underscores the potential of enzymatic modification to improve the therapeutic efficacy of natural compounds.[1]

Future research should focus on:

-

Elucidating the precise mechanism of action: Investigating the specific molecular targets and signaling pathways, such as the hypothesized apoptosis pathway, is critical.

-

Broad-spectrum screening: Testing the efficacy of this compound against a wider panel of cancer cell lines, including drug-resistant variants.

-

In vivo studies: Validating the in vitro findings in animal models to assess bioavailability, pharmacokinetics, and anti-tumor efficacy in a physiological context.

This guide provides a foundational framework for researchers to systematically screen and characterize the biological activities of this compound, paving the way for its potential development as a novel anticancer therapeutic.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Related Videos - Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum [visualize.jove.com]

- 5. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Prosaikogenin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a sapogenin derived from the enzymatic hydrolysis of Saikosaponin D found in Bupleurum species, has demonstrated notable anti-cancer properties in preclinical in vitro studies. This technical guide provides a comprehensive overview of the current in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways. The available data suggests that this compound exerts cytotoxic effects on various cancer cell lines, including colon (HCT 116), breast (MDA-MB-468), and liver (HepG2) cancer cells. While the precise molecular mechanisms are still under investigation, evidence from related compounds suggests the induction of apoptosis as a key mechanism of action. This guide aims to serve as a foundational resource for researchers engaged in the further investigation and development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified against several human cancer cell lines. The following tables summarize the available data.

Table 1: Cytotoxicity of this compound and Related Compounds against HCT 116 Human Colon Cancer Cells [1]

| Compound | IC50 (µM) |

| This compound | 8.49 |

| Prosaikogenin F | 14.21 |

| Saikosaponin A | 2.83 |

| Saikosaponin D | 4.26 |

Table 2: Qualitative Anti-Cancer Activity of this compound against Various Cancer Cell Lines [2][3]

| Cell Line | Cancer Type | Activity |

| HCT 116 | Colon Cancer | Strong |

| MDA-MB-468 | Breast Cancer | Strong |

| HepG2 | Liver Cancer | Strong |

Experimental Protocols

This section details the methodologies for key experiments cited in the in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HCT 116, MDA-MB-468, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

-

Incubate the plate for 24 to 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

This protocol describes a general method for analyzing the expression of proteins involved in apoptosis.

Objective: To investigate the effect of this compound on the expression levels of key apoptotic regulatory proteins, such as Bcl-2 family members and caspases.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Signaling Pathways

While direct evidence for this compound's impact on specific signaling pathways is limited, the known mechanisms of its parent compounds, Saikosaponin A and D, suggest a potential role in the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis based on these related compounds.[1]

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro experiments described.

Caption: General workflow for an MTT-based cell viability assay.

References

- 1. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Caspase activation via extrinsic apoptotic signalling pathway [reactome.org]

- 3. researchgate.net [researchgate.net]

Prosaikogenin G: A Technical Review of Its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenin G is a triterpenoid saponin that has garnered significant interest in the field of oncology for its potent cytotoxic effects against various cancer cell lines. It is a metabolite of Saikosaponin D, a major bioactive component isolated from the roots of Bupleurum falcatum, a plant widely used in traditional medicine. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its production, anticancer activity, and putative mechanisms of action.

Biotransformation of Saikosaponin D to this compound

This compound is not typically found in significant quantities in its natural source. Instead, it is efficiently produced through the enzymatic hydrolysis of its precursor, Saikosaponin D. This biotransformation involves the removal of a glucose moiety from the C3 position of Saikosaponin D.

Experimental Protocol: Enzymatic Conversion and Purification

A common method for the production and purification of this compound involves the following steps:

-

Enzymatic Hydrolysis: Saikosaponin D is dissolved in a suitable buffer, such as a 50 mM sodium phosphate buffer (pH 7.0). A specific β-glucosidase, such as BglLk cloned from Lactobacillus koreensis, is added to the solution. The reaction is typically incubated at 37°C for a period of 2 hours to achieve a high conversion rate.

-

Purification: Following the enzymatic reaction, the mixture containing this compound is purified. A common method is silica gel column chromatography. The mixture is loaded onto a silica cartridge and eluted with a solvent system, such as a 90:10 (v/v) mixture of chloroform and methanol, to yield highly pure this compound.

Anticancer Activity of this compound

This compound has demonstrated significant in vitro anticancer activity across a range of human cancer cell lines. Its cytotoxic effects are often more potent than its precursor, Saikosaponin D, in certain cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its precursor, Saikosaponin D, against various cancer cell lines as reported in the literature.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HCT116 | Colorectal Carcinoma | 8.49 | [1] |

| MDA-MB-468 | Breast Adenocarcinoma | 22.38 | [2] | |

| A549 | Lung Carcinoma | 32.15 | [2] | |

| HepG2 | Hepatocellular Carcinoma | 22.58 | [2] | |

| AGS | Gastric Adenocarcinoma | 25.12 | [2] | |

| PANC-1 | Pancreatic Carcinoma | 24.89 | [2] | |

| Saikosaponin D | HCT116 | Colorectal Carcinoma | 4.26 | [1] |

| A549 | Non-small Cell Lung Cancer | 3.57 | [3] | |

| H1299 | Non-small Cell Lung Cancer | 8.46 | [3] | |

| DU145 | Prostate Cancer | 10 | [4] | |

| BxPC3 | Pancreatic Cancer | ~2-4 (time-dependent) | [5] | |

| HepG2 | Hepatocellular Carcinoma | ~5-10 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO (e.g., 150 µL), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Putative Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the mechanisms of its precursor, Saikosaponin D, have been investigated. Given that this compound is the active metabolite, it is highly probable that it mediates its anticancer effects through similar pathways, primarily by inducing apoptosis.

MKK4-JNK Signaling Pathway

Studies on Saikosaponin D in pancreatic cancer cells have shown that it induces apoptosis through the activation of the MKK4-JNK signaling pathway.[5] This pathway is a key regulator of cell death and survival.

STAT3 Signaling Pathway

In non-small cell lung cancer cells, Saikosaponin D has been shown to inhibit the STAT3 signaling pathway.[3] STAT3 is a transcription factor that plays a critical role in cancer cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

Experimental Protocol: Western Blotting for Signaling Proteins

To investigate the effect of this compound on these signaling pathways, Western blotting is the standard method.

-

Protein Extraction: Cells are treated with this compound for a specified time, then lysed using a RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MKK4, JNK, phospho-STAT3, STAT3, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Conclusion and Future Directions

This compound is a promising anticancer agent with potent cytotoxic effects against a variety of cancer cells. Its production through enzymatic conversion from Saikosaponin D is an efficient method for obtaining this compound for research and potential therapeutic development. While the precise signaling mechanisms of this compound are still under investigation, the evidence from its precursor, Saikosaponin D, strongly suggests that it induces apoptosis through the modulation of key signaling pathways such as MKK4-JNK and STAT3.

Future research should focus on elucidating the direct molecular targets and signaling cascades affected by this compound in various cancer models. In vivo studies are also warranted to evaluate its efficacy, pharmacokinetics, and safety profile in preclinical animal models. A deeper understanding of its mechanism of action will be crucial for the development of this compound as a potential therapeutic agent for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for the Isolation of Prosaikogenin G from Bupleurum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenin G, a triterpenoid saponin derived from the roots of Bupleurum species, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its cytotoxic effects against various cancer cell lines.[1][2] As a deglycosylated derivative of Saikosaponin D, this compound exhibits increased lipophilicity, which may enhance its bioavailability and pharmacological activity.[1][2][3] These application notes provide a comprehensive overview of the isolation of this compound from Bupleurum, detailing the necessary protocols and quantitative data to support researchers in this field. The primary source of Bupleurum for saikosaponins is the root of the plant, often referred to as Radix Bupleuri.[4][5][6]

Data Presentation

The isolation of this compound is typically achieved through a multi-step process involving enzymatic transformation of the parent saikosaponins followed by chromatographic purification. The following table summarizes the key quantitative data from published methodologies.

| Parameter | Value | Source Species | Reference |

| Enzymatic Transformation | |||

| Precursor Compound | Saikosaponin D | Bupleurum falcatum L. | [7][8][9] |

| Enzyme | Cellulase | Bupleurum falcatum L. | [1][2][3] |

| Enzyme Concentration | 300 U/g of saponin-enriched fraction | Bupleurum falcatum L. | [3] |

| Incubation Temperature | 37.5°C | Bupleurum falcatum L. | [3] |

| Optimal Reaction Time | 36 hours | Bupleurum falcatum L. | [3] |

| Buffer | Sodium phosphate buffer (pH 7.0) | Bupleurum falcatum L. | [3] |

| Purification via Countercurrent Chromatography (CCC) | |||

| Solvent System | Dichloromethane/Methanol/Water | Bupleurum falcatum L. | [1][2][3] |

| Solvent Ratio (v/v/v) | 4:3:2 | Bupleurum falcatum L. | [1][2][3] |

| Partition Coefficient (K) of this compound | 0.7 | Bupleurum falcatum L. | [3] |

| Final Yield and Purity | |||

| Yield of this compound | 62.4 mg | Bupleurum falcatum L. extract | [7][9][10][11] |

| Purity of this compound | 98.7 ± 0.3% | Bupleurum falcatum L. extract | [11] |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Protocol 1: Preparation of Saponin-Enriched Fraction from Bupleurum Root

-

Extraction:

-

Pulverize 1 kg of dried Bupleurum falcatum L. roots.

-

Extract the powdered root material with 5 L of methanol by sonication for 3 hours.

-

Repeat the extraction process two more times.

-

Filter the combined extracts and concentrate them using a rotary vacuum evaporator to obtain the methanolic extract.[3]

-

-

Partitioning:

-

Dissolve the methanolic extract (approximately 120.5 g) in water.

-

Partition the aqueous solution with n-butanol to separate the saponin-containing fraction.

-

Collect the n-butanol layer and concentrate it to yield the saponin-enriched fraction.

-

Protocol 2: Enzymatic Transformation of Saikosaponins to Prosaikogenins

-

Enzyme Reaction Setup:

-

Dissolve 20 mg of the saponin-enriched fraction in sodium phosphate buffer (pH 7.0).

-

Add cellulase to the solution at a concentration of 300 U per gram of the saponin-enriched fraction.[3]

-

-

Incubation:

-

Incubate the reaction mixture at 37.5°C for 36 hours.[3]

-

-

Reaction Termination:

-

Terminate the enzymatic reaction by heating the solution at 90°C for 3 minutes.[3]

-

The resulting solution contains a mixture of prosaikogenins, including this compound.

-

Protocol 3: Purification of this compound by Countercurrent Chromatography (CCC)

-

Solvent System Preparation:

-

CCC Operation:

-

Fill the CCC column with the stationary phase (upper phase).

-

Dissolve the dried product from the enzymatic transformation in a suitable amount of the solvent system.

-

Inject the sample into the CCC instrument.

-

Pump the mobile phase (lower phase) through the column at an appropriate flow rate.

-

Set the rotation speed of the centrifuge (e.g., 650 rpm) to ensure good mixing and retention of the stationary phase.[3]

-

-

Fraction Collection and Analysis:

-

Collect fractions as they elute from the column.

-

Analyze the fractions using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) to identify those containing this compound.[3]

-

Pool the fractions containing pure this compound and concentrate them to obtain the final product.

-

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Signaling Pathway of Saikosaponin-Induced Apoptosis

While specific signaling pathways for this compound are still under investigation, its precursor, Saikosaponin D, is known to induce apoptosis in cancer cells through various signaling cascades. The following diagram illustrates a key pathway implicated in the anticancer effects of saikosaponins. Saikosaponin D has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[12] It can also activate the MKK4-JNK pathway and the p53 signaling pathway to promote apoptosis.[2][4]

References

- 1. Exploring the Therapeutic Potential of Bupleurum in Medical Treatment: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4-JNK Signaling Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Saikosaponin A induces cellular senescence in triple-negative breast cancer by inhibiting the PI3K/Akt signalling pathway [frontiersin.org]

- 4. Saikosaponin D inhibits proliferation of human osteosarcoma cells via the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]